molecular formula C22H25FN4O3 B11653837 1-(3-Fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(3-Fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No.: B11653837
M. Wt: 412.5 g/mol
InChI Key: RDLVKRKTHPIYEE-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzoyl and nitro-substituted aromatic compounds under controlled conditions.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Final assembly: The final compound is assembled by coupling the fluorobenzoyl and nitro-piperidine moieties using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific biological targets. Generally, compounds like this may interact with:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure with a chlorine atom instead of fluorine.

    1-(3-METHYLBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(3-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C22H25FN4O3

Molecular Weight

412.5 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25FN4O3/c23-18-6-4-5-17(15-18)22(28)26-13-11-24(12-14-26)19-7-8-20(27(29)30)21(16-19)25-9-2-1-3-10-25/h4-8,15-16H,1-3,9-14H2

InChI Key

RDLVKRKTHPIYEE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-]

Origin of Product

United States

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